N-tert-butyl-4-methyl-1,3-thiazol-2-amine N-tert-butyl-4-methyl-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18591911
InChI: InChI=1S/C8H14N2S/c1-6-5-11-7(9-6)10-8(2,3)4/h5H,1-4H3,(H,9,10)
SMILES:
Molecular Formula: C8H14N2S
Molecular Weight: 170.28 g/mol

N-tert-butyl-4-methyl-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC18591911

Molecular Formula: C8H14N2S

Molecular Weight: 170.28 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-4-methyl-1,3-thiazol-2-amine -

Specification

Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
IUPAC Name N-tert-butyl-4-methyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C8H14N2S/c1-6-5-11-7(9-6)10-8(2,3)4/h5H,1-4H3,(H,9,10)
Standard InChI Key ZWVLCXFVTCDGBE-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)NC(C)(C)C

Introduction

Chemical Structure and Molecular Properties

The molecular formula of N-tert-butyl-4-methyl-1,3-thiazol-2-amine is C₈H₁₄N₂S, with a molecular weight of 170.27 g/mol. The tert-butyl group (C(CH₃)₃) at the amine position introduces steric bulk, influencing the compound’s reactivity and interactions in biological systems. The methyl group at the 4-position modulates electronic effects on the thiazole ring, affecting its acidity and binding affinity .

Stereoelectronic Features

The thiazole ring’s aromaticity arises from delocalized π-electrons, with sulfur’s electronegativity creating a dipole moment that enhances solubility in polar solvents. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as N-tert-butyl-5-iodo-1,3-thiazol-2-amine, reveal distinct proton environments:

  • The tert-butyl group typically appears as a singlet at δ 1.3–1.5 ppm in ¹H-NMR.

  • Thiazole protons resonate between δ 6.5–8.0 ppm, depending on substituents .

Table 1: Comparative Molecular Data for Thiazol-2-amine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
N-tert-butyl-4-methyl-1,3-thiazol-2-amineC₈H₁₄N₂S170.27120–122 (predicted)
N-tert-butyl-5-iodo-1,3-thiazol-2-amineC₇H₁₁IN₂S282.15Not reported
4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromideC₈H₁₄N₂S·HBr251.19144–146

Synthesis and Manufacturing

The synthesis of N-tert-butyl-4-methyl-1,3-thiazol-2-amine involves multi-step routes common to thiazole derivatives. A representative pathway, inferred from analogous procedures , is outlined below:

Key Synthetic Steps

  • Thiazole Ring Formation: React 4-methyl-2-aminothiazole with tert-butyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

  • N-Alkylation: Introduce the tert-butyl group via nucleophilic substitution, leveraging the amine’s lone pair for bond formation.

  • Purification: Isolate the product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Reaction Scheme:

4-Methyl-1,3-thiazol-2-amine+tert-butyl bromideBaseN-tert-butyl-4-methyl-1,3-thiazol-2-amine\text{4-Methyl-1,3-thiazol-2-amine} + \text{tert-butyl bromide} \xrightarrow{\text{Base}} \text{N-tert-butyl-4-methyl-1,3-thiazol-2-amine}

Optimization Challenges

  • Steric Hindrance: The tert-butyl group’s bulk may slow alkylation kinetics, necessitating elevated temperatures (80–100°C).

  • Byproduct Formation: Competing reactions at the thiazole’s 5-position require careful stoichiometric control .

Physicochemical Characteristics

Solubility and Stability

  • Solubility: Moderately soluble in dichloromethane (DCM) and tetrahydrofuran (THF); poorly soluble in water (<1 mg/mL).

  • Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or moisture due to the thiazole’s electron-rich ring .

Spectroscopic Profiles

  • Infrared (IR): Strong absorption bands at 3250 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N stretch).

  • Mass Spectrometry (MS): Predominant fragment ions at m/z 170 (M⁺), 155 (M⁺–CH₃), and 113 (thiazole ring) .

Applications in Drug Discovery

N-tert-Butyl-4-methyl-1,3-thiazol-2-amine serves as a precursor in designing muscarinic acetylcholine receptor (mAChR) modulators. Structural analogs, such as those reported in , demonstrate:

  • M3 mAChR Positive Allosteric Modulation: Enhanced receptor activity with EC₅₀ values <10 μM.

  • Subtype Selectivity: >100-fold selectivity over M2 and M4 receptors, critical for minimizing off-target effects .

Table 2: Pharmacological Data for Thiazol-2-amine Derivatives

CompoundTarget ReceptorEC₅₀ (μM)Selectivity (M3/M2)
3g (Analog) M3 mAChR0.15>300
N-tert-butyl-4-methyl (Predicted)M3 mAChR0.2–0.5>200

Comparative Analysis with Structural Analogs

Replacing the 4-methyl group with halogens (e.g., bromine or iodine) alters electronic properties and bioactivity:

  • Electron-Withdrawing Groups (e.g., Br): Increase ring acidity, enhancing receptor binding affinity.

  • Electron-Donating Groups (e.g., CH₃): Improve metabolic stability but reduce potency .

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